3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s challenging to detail its mode of action. Generally, compounds like this can interact with their targets causing conformational changes that affect the function of the target .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as beta-alanine transaminase, which catalyzes the transfer of amino groups. The compound also binds to proteins involved in signal transduction pathways, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to modulate neurotransmitter release by affecting synaptic vesicle dynamics. In immune cells, it influences cytokine production and cell proliferation. The compound also impacts cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering downstream signaling cascades. The compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. Additionally, it affects gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation. At high doses, it can cause toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its effects. The subcellular localization of the compound is crucial for understanding its role in cellular processes .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRYZAAFUVUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.